molecular formula C22H19ClN2O3S B11363389 N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11363389
M. Wt: 426.9 g/mol
InChI Key: GEXBKBXKLOEEDQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl group, and a dibenzo-thiazinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Synthesis of the dibenzo-thiazinyl moiety:

    Coupling of intermediates: The final step involves coupling the chlorophenyl intermediate with the dibenzo-thiazinyl intermediate under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-(9-ethyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: This compound lacks the dioxido groups, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C22H19ClN2O3S/c1-2-15-10-11-20-19(12-15)18-8-3-4-9-21(18)29(27,28)25(20)14-22(26)24-17-7-5-6-16(23)13-17/h3-13H,2,14H2,1H3,(H,24,26)

InChI Key

GEXBKBXKLOEEDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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